molecular formula C25H21N5O6S B2880507 (Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 742093-74-9

(Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2880507
CAS No.: 742093-74-9
M. Wt: 519.53
InChI Key: LENQPIHJQZPLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic organic compound provided as a high-purity reagent for research purposes. Its complex structure incorporates several pharmacologically significant motifs, including a morpholine ring, a phenyl-thiazole core, and a nitro-dihydrobenzodioxin group, which are often found in molecules with biological activity. This combination suggests potential for investigation in areas such as kinase inhibition, signal transduction pathway modulation, and cellular proliferation studies. Researchers can utilize this compound as a key intermediate in medicinal chemistry programs or as a chemical probe to explore novel biological targets. The specific mechanism of action, pharmacological profile, and primary research applications should be confirmed by the investigating scientist through appropriate literature review and experimental validation. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O6S/c26-15-17(24(31)27-18-13-20-21(36-11-10-35-20)14-19(18)30(32)33)12-22-23(16-4-2-1-3-5-16)28-25(37-22)29-6-8-34-9-7-29/h1-5,12-14H,6-11H2,(H,27,31)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENQPIHJQZPLTD-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=C(S2)/C=C(/C#N)\C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure–activity relationships (SARs).

Chemical Structure

The compound features a thiazole ring, a morpholine moiety, and a nitro-benzodioxin structure. Its molecular formula is C20H21N5O3S. The presence of these functional groups suggests potential interactions with biological targets.

Cytotoxicity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have shown IC50 values as low as 0.62 μM against HepG2 liver cancer cells . This suggests that the compound may also possess potent anti-cancer properties.

The mechanisms underlying the cytotoxic effects of thiazole derivatives typically include:

  • Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, preventing their proliferation .
  • Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger early-stage apoptosis in cancer cells, contributing to their cytotoxic effects .
  • Kinase Inhibition : Some thiazole derivatives inhibit key kinases such as IGF1R and EGFR, which are critical in cancer cell survival and proliferation. For example, one compound demonstrated 76.84% inhibition of IGF1R at 10 μM concentration .

Structure–Activity Relationships (SAR)

The biological activity of compounds in this class is heavily influenced by their structural features:

Structural FeatureEffect on Activity
Thiazole RingEnhances cytotoxicity and apoptosis induction
Morpholine GroupIncreases solubility and bioavailability
Nitro GroupPotentially enhances interaction with target proteins

Study 1: Thiazole Derivatives Against HepG2 Cells

In a controlled experiment, various thiazole derivatives were tested for their cytotoxic effects on HepG2 cells. The results indicated that modifications to the morpholine and thiazole components significantly impacted the IC50 values. The most potent derivative exhibited an IC50 of 0.62 μM, demonstrating superior efficacy compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .

Study 2: Kinase Profiling

A kinase profiling study revealed that certain derivatives exhibited significant inhibitory activity against IGF1R and EGFR. This suggests a mechanism where these compounds can disrupt signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily derived from thiazole- and pyrimidine-based scaffolds.

Structural Analogues

  • Compound 19 (from ): A thiazolo[4,5-d]pyrimidine derivative with a phenyl group at position 7 and a hydroxycoumarin substituent. Unlike the target compound, it lacks the morpholine and nitro-benzodioxin moieties but shares the thiazole core.
  • Compound 20 (from ): Features a diphenyl-substituted thiazolo[4,5-d]pyrimidine with an aminocoumarin group. Its structural divergence lies in the absence of the cyano-enamide linker and nitro-aromatic system.

Substituent Effects

Feature Target Compound Compound 19 Compound 20
Thiazole Substituents Morpholine, phenyl Phenyl, hydroxycoumarin Diphenyl, aminocoumarin
Linker Cyano-propenamide (Z-configuration) None None
Aromatic System Nitro-benzodioxin Coumarin Coumarin
Synthetic Method Likely microwave-assisted (inferred) Microwave/conventional Microwave/conventional
  • The morpholine group in the target compound may enhance solubility compared to the phenyl groups in Compounds 19 and 20.
  • The Z-configuration of the cyano-propenamide linker could enforce a specific spatial orientation, improving target engagement compared to non-stereospecific analogs.

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